2-(1-Piperazinyl)quinoline dimaleate
Overview
Description
“2-(1-Piperazinyl)quinoline dimaleate” is a selective 5-HT3 receptor agonist . It is also known as Quipazine dimaleate . The compound has a molecular formula of C21H23N3O8 and a molecular weight of 445.4 g/mol.
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in the literature . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . Quinoline, an essential heterocyclic compound, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of quinoline, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
The molecular structure of “2-(1-Piperazinyl)quinoline dimaleate” consists of a quinoline core with a piperazine substitution . The molecular formula is C13H15N3 , and the InChI string is InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 .
Chemical Reactions Analysis
Quinoline, the core structure of “2-(1-Piperazinyl)quinoline dimaleate”, has been used in the synthesis of many biologically active compounds . The conjugation of quinolines with other functional groups has been a promising approach to the identification of potential therapeutic agents .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H23N3O8 and a molecular weight of 445.4 g/mol. The compound is soluble to 100 mM in water .
Scientific Research Applications
1. Pharmacological Properties and Anti-Ulcer Activity
2-(1-Piperazinyl)quinoline derivatives, including dimaleate forms, have been studied for their pharmacological properties and potential as anti-ulcer agents. One such compound, AD-2646, exhibits inhibitory effects on gastric acid secretion similar to those of tricyclic antidepressants (Kimura, Yano, & Watanabe, 1989). Another study details the synthesis of these compounds and their effectiveness in preventing stress-induced and ethanol-induced gastric ulcers, proposing their classification based on specific anti-ulcer activity (Hino, Kawashima, Oka, Nagai, Uno, & Matsumoto, 1989).
2. Impact on Serotonin and Dopamine Uptake
Quipazine, a form of 2-(1-piperazinyl)quinoline, has been shown to inhibit the uptake of dopamine and serotonin in rat striatal tissue, suggesting its potential as an anti-parkinsonian agent (Medon, Leeling, & Phillips, 1973).
3. Effects on Prolactin Levels
Research indicates that quipazine can significantly increase plasma prolactin levels in rats, an effect that is influenced by its serotonin agonist properties (Meltzer, Fang, Paul, & Kaluskar, 1976).
4. Pharmacological Action on Smooth Muscle
2-(1-Piperazinyl)quinoline demonstrates potent action on various smooth muscle preparations, particularly on uterine smooth muscle, indicating its potential use in medical applications related to muscle contraction (Hong & Pardo, 1966).
5. Synthesis and Antic
ancer ActivityNew derivatives of 2-(1-piperazinyl)quinoline have been synthesized and evaluated for their potential anticancer activity. Studies show that these compounds exhibit significant cell growth inhibition in cancer cell cultures, highlighting their potential as therapeutic agents for cancer treatment (Kubica, Taciak, Czajkowska, Sztokfisz-Ignasiak, Wyrębiak, Podsadni, Młynarczuk-Biały, Malejczyk, & Mazurek, 2018).
6. Potential in Treating Neurological Disorders
Research suggests that quipazine, a variant of 2-(1-piperazinyl)quinoline, alters brain 5-hydroxyindole metabolism. This indicates its potential application in treating neurological disorders, given its influence on serotonin metabolism in the brain (Fuller, Snoddy, Perry, Roush, Molloy, Bymaster, & Wong, 1976).
7. Synthesis and Structural Analysis
Advancements in the synthesis and structural characterization of 2-(1-piperazinyl)quinoline derivatives have been made, contributing to a better understanding of their properties and potential applications in scientific research (Jensen & Pedersen, 1987).
Safety And Hazards
Future Directions
Quinoline, the core structure of “2-(1-Piperazinyl)quinoline dimaleate”, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSOCRJSSWBEQ-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017665 | |
Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)quinoline dimaleate | |
CAS RN |
150323-78-7 | |
Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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